molecular formula C18H21N3O2 B10838408 (D)-Phe-(D)-Phe-NH2

(D)-Phe-(D)-Phe-NH2

Cat. No.: B10838408
M. Wt: 311.4 g/mol
InChI Key: XXPXQEQOAZMUDD-HZPDHXFCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D)-Phe-(D)-Phe-NH2 typically involves the coupling of two D-phenylalanine molecules. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the first D-phenylalanine is anchored to a solid resin, and the second D-phenylalanine is coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The final step involves cleaving the dipeptide from the resin and converting the carboxyl group to an amide using reagents like ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-throughput synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(D)-Phe-(D)-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(D)-Phe-(D)-Phe-NH2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (D)-Phe-(D)-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (L)-Phe-(L)-Phe-NH2: The L-enantiomer of the compound, which may have different biological activity and properties.

    (D)-Phe-(L)-Phe-NH2: A dipeptide with one D-phenylalanine and one L-phenylalanine, exhibiting different stereochemistry and potentially different biological effects.

    (D)-Phe-(D)-Phe-OH: The carboxylic acid derivative of the compound, which lacks the amide group.

Uniqueness

(D)-Phe-(D)-Phe-NH2 is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall stability. The presence of two D-phenylalanine residues and an amide group can confer distinct properties, such as increased resistance to enzymatic degradation and altered binding affinity to receptors compared to its L-enantiomers or mixed stereoisomers .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)/t15-,16-/m1/s1

InChI Key

XXPXQEQOAZMUDD-HZPDHXFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N

Origin of Product

United States

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